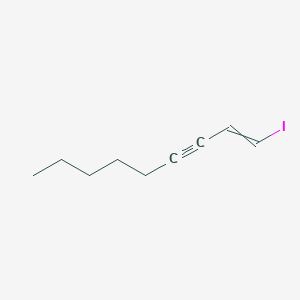
1-Iodonon-1-en-3-yne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Iodonon-1-en-3-yne is an organic compound with the molecular formula C9H13I It is characterized by the presence of an iodine atom attached to a non-1-en-3-yne structure, which includes both an alkene and an alkyne functional group
Métodos De Preparación
The synthesis of 1-iodonon-1-en-3-yne can be achieved through several routes. One common method involves the iodination of non-1-en-3-yne using iodine and a suitable catalyst. The reaction typically requires controlled conditions to ensure the selective addition of the iodine atom to the desired position on the molecule. Industrial production methods may involve the use of advanced techniques such as microwave-assisted synthesis or flow chemistry to enhance yield and efficiency.
Análisis De Reacciones Químicas
1-Iodonon-1-en-3-yne undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane, depending on the reagents and conditions used.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions depend on the specific conditions and reagents employed.
Aplicaciones Científicas De Investigación
1-Iodonon-1-en-3-yne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: The compound’s unique structure makes it a valuable tool in the study of enzyme mechanisms and protein interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the development of advanced materials and as an intermediate in the production of specialty chemicals.
Mecanismo De Acción
The mechanism by which 1-iodonon-1-en-3-yne exerts its effects involves its ability to participate in various chemical reactions due to the presence of both alkene and alkyne functional groups. These groups allow the compound to interact with a wide range of molecular targets, including enzymes and receptors. The iodine atom also plays a crucial role in modulating the compound’s reactivity and selectivity in different pathways.
Comparación Con Compuestos Similares
1-Iodonon-1-en-3-yne can be compared with other similar compounds such as:
1-Bromonon-1-en-3-yne: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.
1-Chloronon-1-en-3-yne:
1-Fluoronon-1-en-3-yne: The presence of a fluorine atom results in unique properties and reactivity patterns. The uniqueness of this compound lies in the specific influence of the iodine atom on its chemical and physical properties, making it a valuable compound for specialized applications.
Propiedades
Número CAS |
919123-77-6 |
|---|---|
Fórmula molecular |
C9H13I |
Peso molecular |
248.10 g/mol |
Nombre IUPAC |
1-iodonon-1-en-3-yne |
InChI |
InChI=1S/C9H13I/c1-2-3-4-5-6-7-8-9-10/h8-9H,2-5H2,1H3 |
Clave InChI |
RZIWREKZDVYQJY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC#CC=CI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


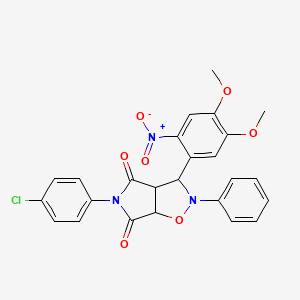
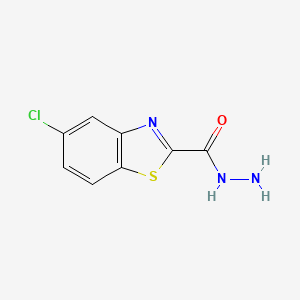
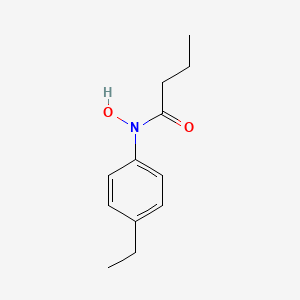
![2-methyl-N-phenylbenzo[h]quinolin-4-amine;hydrochloride](/img/structure/B12629878.png)
![Ethyl 5-fluoro-1-[(quinolin-2-yl)methyl]-1H-indole-2-carboxylate](/img/structure/B12629879.png)
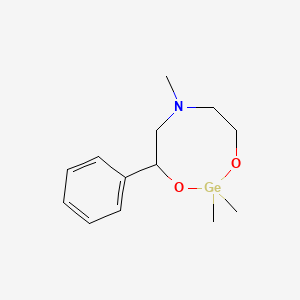
![Methyl 2-(1H-imidazol-1-yl)-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12629888.png)
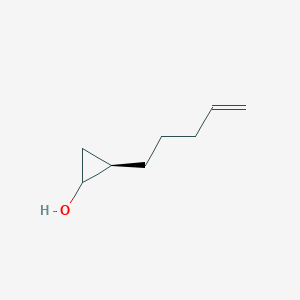
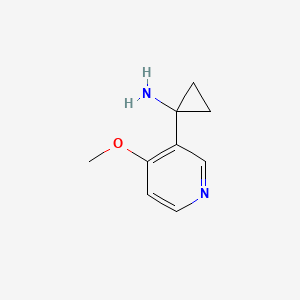
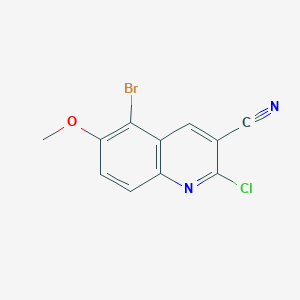
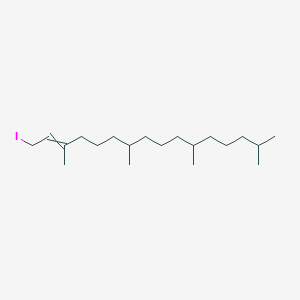
![9,10-dihydro-8H-cyclopenta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-2-ol](/img/structure/B12629915.png)
![2-(4-carbamoylpiperidin-1-yl)-N-(3-chloro-4-fluorophenyl)-4-hydroxy-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12629919.png)
![3-{2-[(Naphthalen-2-yl)oxy]anilino}-1-phenylbut-2-en-1-one](/img/structure/B12629927.png)
